Cas no 1286720-05-5 (N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide)

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide
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- Inchi: 1S/C15H17N3O2/c1-15(20,10-6-7-10)9-17-14(19)13-8-16-11-4-2-3-5-12(11)18-13/h2-5,8,10,20H,6-7,9H2,1H3,(H,17,19)
- InChI Key: RWBJTQJGSXUSBR-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC=C2)=NC=C1C(NCC(C1CC1)(O)C)=O
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-5752-1mg |
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |
1286720-05-5 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F5857-5752-2μmol |
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |
1286720-05-5 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F5857-5752-2mg |
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |
1286720-05-5 | 90%+ | 2mg |
$88.5 | 2023-05-20 |
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide Related Literature
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Additional information on N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide: A Comprehensive Overview
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide, identified by the CAS number 1286720-05-5, is a compound of significant interest in the field of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery, catalysis, and advanced materials. The molecule combines a quinoxaline core, which is known for its aromatic stability and electronic properties, with a cyclopropyl group and a hydroxypropyl chain, offering a versatile platform for functionalization and reactivity.
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in asymmetric catalysis have enabled the efficient construction of such complex molecules with high enantioselectivity. Researchers have explored various methodologies to optimize the synthesis process, focusing on improving yield and reducing reaction time while maintaining the integrity of the quinoxaline framework.
The quinoxaline moiety in this compound plays a pivotal role in its electronic properties. Quinoxalines are known for their conjugated π-systems, which contribute to their stability and reactivity. The integration of a cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical transformations. This strain can be exploited in catalytic cycles or as a precursor for ring-opening reactions, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the potential of N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide as a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are highly sought after for their applications in gas storage, catalysis, and sensing technologies. The hydroxypropyl chain provides additional functionality by introducing hydrophilic groups, which can be further modified to tailor the material's properties for specific applications.
In the context of drug discovery, this compound has shown promise as a lead molecule for developing bioactive agents. Its structure allows for easy functionalization at multiple sites, enabling researchers to explore diverse pharmacophores. Preclinical studies have demonstrated that derivatives of this compound exhibit moderate activity against certain enzymes and receptors, suggesting potential therapeutic applications in areas such as oncology and neurodegenerative diseases.
The integration of computational chemistry tools has significantly advanced our understanding of the electronic properties and reactivity of N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide. Density functional theory (DFT) calculations have provided insights into the molecule's frontier molecular orbitals and charge distribution, aiding in the design of more efficient synthetic routes and functionalized derivatives. Additionally, machine learning algorithms are being employed to predict the compound's behavior in various chemical environments, accelerating the discovery process.
In conclusion, N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide represents a versatile platform for exploring novel chemical reactions and materials. Its unique structure and functional groups make it an attractive candidate for diverse applications across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing both fundamental and applied sciences.
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